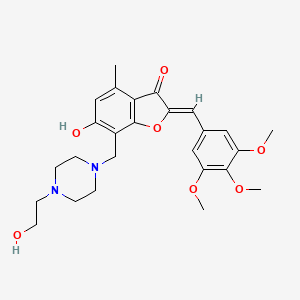![molecular formula C15H21N7O5S B2629361 4-[2-[4-[4-(Dimethylsulfamoylamino)phenyl]-5-oxotetrazol-1-yl]acetyl]morpholine CAS No. 1396882-74-8](/img/structure/B2629361.png)
4-[2-[4-[4-(Dimethylsulfamoylamino)phenyl]-5-oxotetrazol-1-yl]acetyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-[4-[4-(Dimethylsulfamoylamino)phenyl]-5-oxotetrazol-1-yl]acetyl]morpholine, commonly known as DMTS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMTS is a tetrazole derivative that has shown promising results in scientific research, particularly in the areas of cancer treatment, cardiovascular diseases, and neurological disorders.
Aplicaciones Científicas De Investigación
Morpholine Derivatives in Pharmacology
Morpholine derivatives, such as the compound , have been widely studied for their diverse pharmacological activities. Morpholine itself is a six-membered aromatic organic heterocycle containing nitrogen and oxygen in its ring structure, prevalent in various organic compounds developed for a broad spectrum of pharmacological activities. Research has delved into the expansive pharmacological profile of morpholine derivatives, highlighting their significance in biochemistry and their continuing attraction for potential therapeutic applications. Morpholine and pyran analogues, for instance, hold a prime position due to their extensive applications ranging from anti-inflammatory and neuroprotective to antiviral and antimicrobial activities. These derivatives are instrumental in designing novel therapeutic agents capable of targeting a myriad of diseases and conditions (Asif & Imran, 2019).
Citicoline: Neuroprotection and Cognitive Enhancement
Citicoline, a compound related to the chemical structure of interest through its morpholine derivative aspect, has shown promise in elderly patients with cognitive deficits, early-stage Alzheimer's disease, and stroke recovery. Serving as a choline donor, citicoline is integral in the metabolic pathways for the biosynthesis of acetylcholine and neuronal membrane phospholipids, primarily phosphatidylcholine. It has demonstrated various therapeutic roles, such as improving structural integrity and functionality of the neuronal membrane, which assists in membrane repair. These findings underscore the potential of citicoline and related compounds in offering neuroprotective mechanisms and enhancing cognitive functions, thereby aiding in the management of cerebral ischemia and cognitive dysfunctions in the elderly (Conant & Schauss, 2004).
Organic Semiconductors for Optoelectronic Applications
The rapid development of organic optoelectronics has been significantly propelled by the design and synthesis of new conjugated systems. Materials based on the BODIPY platform, which shares structural motifs with the compound , have emerged as promising candidates for a variety of applications, including organic light-emitting diodes (OLEDs). These materials, characterized by their excellent optoelectronic properties, offer potential as 'metal-free' infrared emitters, highlighting the importance of structural design in the advancement of organic semiconductors for optoelectronic devices (Squeo & Pasini, 2020).
Propiedades
IUPAC Name |
4-[2-[4-[4-(dimethylsulfamoylamino)phenyl]-5-oxotetrazol-1-yl]acetyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7O5S/c1-19(2)28(25,26)16-12-3-5-13(6-4-12)22-15(24)21(17-18-22)11-14(23)20-7-9-27-10-8-20/h3-6,16H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCWYNIEEYDPJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=CC=C(C=C1)N2C(=O)N(N=N2)CC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

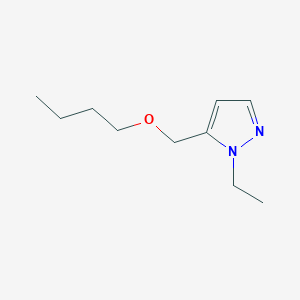

![1-(2,5-dimethoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2629281.png)
![1-methyl-4-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]pyridinium](/img/structure/B2629282.png)
![(5-Methylpyrazin-2-yl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2629283.png)

![ethyl 3-(4-fluorophenyl)-4-oxo-5-(9H-xanthene-9-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2629288.png)
![[(Cyanomethyl)(phenyl)carbamoyl]methyl 4-tert-butylcyclohexane-1-carboxylate](/img/structure/B2629289.png)
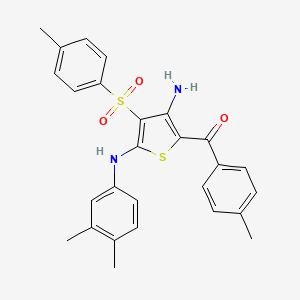
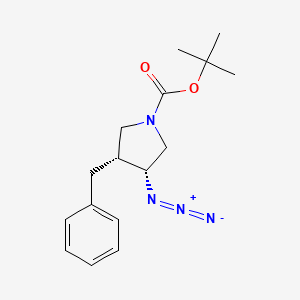
![2-furyl-N-({1-[(2,3,5,6-tetramethylphenyl)methyl]benzimidazol-2-yl}ethyl)carbo xamide](/img/structure/B2629297.png)
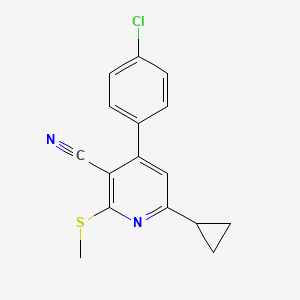
![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2629299.png)
